H-Cys(Acm)-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O2S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1 |
InChI Key |
XQQFETKFPSFQAX-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)N)N |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for H Cys Acm Nh2 and Its Integration into Peptides
Synthesis of H-Cys(Acm)-OH and Related S-Acetamidomethyl Cysteine Derivatives
The foundational step for incorporating Cys(Acm) into peptides is the synthesis of the protected amino acid itself, primarily H-Cys(Acm)-OH.
Acid-catalyzed reactions for S-Acm formation
The most direct method for preparing S-(acetamidomethyl)cysteine (H-Cys(Acm)-OH) involves the acid-catalyzed reaction of cysteine with N-(hydroxymethyl)acetamide. thieme-connect.deorgsyn.org This reaction is typically performed in aqueous hydrochloric acid, trifluoroacetic acid (TFA), or a mixture of trifluoromethanesulfonic acid (TfOH) and TFA. thieme-connect.de A common side product, thiazolidine-2-carboxylic acid, can be removed through recrystallization of the desired product as its hydrochloride salt. thieme-connect.de Any unreacted cysteine can be separated by recrystallizing the free base after treatment with reagents like silver(I) oxide or pyridine. thieme-connect.de
Alternative synthetic routes for H-Cys(Acm)-OH
An alternative, milder synthesis of H-Cys(Acm)-OH utilizes benzotriazole (B28993) as a synthetic auxiliary. thieme-connect.de In this method, an acetamidomethylating agent is prepared from benzotriazole, formaldehyde, and acetamide. This agent then reacts with cysteine in aqueous dioxane in the presence of sodium hydroxide, yielding the desired product without the formation of thiazolidine-2-carboxylic acid. thieme-connect.de There have been some conflicting reports regarding the stability of the S-Acm group under strong acid conditions, with some observed cleavage potentially resulting from the partial oxidation of the Cys(Acm) residue to its sulfoxide (B87167) derivative. thieme-connect.dejst.go.jp However, the successful synthesis of numerous peptides containing multiple Cys(Acm) residues confirms its general resistance to standard deprotection conditions in both Boc and Fmoc strategies. thieme-connect.de
Preparation of H-Cys(Acm)-NH2 and other C-terminal modifications
While the primary focus is often on H-Cys(Acm)-OH for peptide synthesis, the C-terminally modified version, this compound, is also a critical building block, particularly for synthesizing peptide amides. The synthesis of this compound can be achieved by incorporating the Cys(Acm) residue into a peptide sequence on a resin that yields a C-terminal amide upon cleavage, such as the Rink amide AM resin. mdpi.comresearchgate.net For instance, the synthesis of oxytocin (B344502), a nonapeptide with a C-terminal amide, involves the on-resin assembly of the peptide chain, including a Cys(Acm) residue, followed by cleavage to yield the protected peptide amide. mdpi.com
Incorporation of Cys(Acm) Residues in Solid-Phase Peptide Synthesis (SPPS)
The Cys(Acm) protecting group is compatible with the two major strategies of SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries. thieme-connect.debachem.com
Fmoc- and Boc-based SPPS strategies for Cys(Acm)
The Acm group is stable under the acidic conditions used for Boc removal (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine), making it a versatile choice for both strategies. thieme-connect.debachem.comgoogle.com In Fmoc-SPPS, Fmoc-Cys(Acm)-OH is the standard building block used. discofinechem.comnbinno.com The stability of the Acm group allows for the synthesis of peptides where the Cys residues remain protected after cleavage from the resin with TFA. nih.gov This is particularly useful for complex peptides requiring sequential disulfide bond formation. adventchembio.combenchchem.com
In Boc-based SPPS, the Acm group is also highly compatible. bachem.comoup.com It withstands the repeated TFA treatments required for Nα-Boc deprotection. bachem.com After the peptide chain is assembled, the final cleavage from the resin, typically with strong acids like hydrogen fluoride (B91410) (HF), leaves the Acm group intact. orgsyn.orgbachem.com This allows for the purification of the Acm-protected peptide, followed by selective deprotection and oxidation to form disulfide bonds. bachem.com
Optimization of coupling conditions for Fmoc-Cys(Acm)-OH
The incorporation of Fmoc-Cys(Acm)-OH, like other cysteine derivatives, requires careful optimization to prevent side reactions, most notably racemization. sigmaaldrich.com Racemization can be a significant issue when using base-mediated coupling methods. sigmaaldrich.com
To minimize racemization, several strategies can be employed:
Acidic/Neutral Coupling Conditions: Using coupling reagents that operate under acidic or neutral pH, such as diisopropylcarbodiimide (DIPCDI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, can significantly reduce the risk of racemization. sigmaaldrich.com
Pre-activation: A short pre-activation time for the coupling of Fmoc-Cys(Acm)-OH can also help to minimize epimerization. nih.gov
Choice of Reagents: Studies have shown that the choice of coupling reagent and base can impact the level of racemization. For example, using HCTU with 6-Cl-HOBt and a specific base can influence the outcome. nih.gov
Research has indicated that the rate of racemization with the Acm group is generally lower compared to the more commonly used trityl (Trt) group under similar coupling conditions. nih.gov For instance, in one study, the coupling of Fmoc-Cys(Acm)-OH resulted in less racemization than Fmoc-Cys(Trt)-OH. nih.gov In a specific protocol for synthesizing a segment of Selenoprotein F, Fmoc-Cys(Acm)-OH was coupled using HOBT and DIC at 45°C for 1 hour. nih.gov Another protocol for synthesizing α-conotoxin SI utilized DIC and OxymaPure for the incorporation of Fmoc-Cys(Acm)-OH. mdpi.com
Table 1: Comparison of Cysteine Protecting Groups in SPPS
| Protecting Group | Stability (Fmoc) | Stability (Boc) | Common Deprotection Method | Key Features |
|---|---|---|---|---|
| Acm | Stable | Stable | Hg(II) or Ag(I) salts, Iodine (I2) thieme-connect.desigmaaldrich.comresearchgate.net | Orthogonal to many other protecting groups, allows for purification of protected peptide. bachem.combenchchem.com |
| Trt (Trityl) | Stable | Labile | Trifluoroacetic acid (TFA) nih.govsigmaaldrich.com | Removed during standard TFA cleavage, cost-effective for routine synthesis. benchchem.comsigmaaldrich.com |
| tBu (tert-Butyl) | Stable | Stable | Stronger acids (e.g., HF) or specific reagents nih.govbenchchem.com | Offers high stability, useful in combination with other labile groups. |
| Phacm | Stable | Stable | Penicillin amidohydrolase, I2 psu.edu | Enzymatic removal offers orthogonality to chemical methods. psu.edu |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | S-Acetamidomethyl-L-cysteine amide |
| H-Cys(Acm)-OH | S-Acetamidomethyl-L-cysteine |
| Fmoc-Cys(Acm)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine |
| Boc-Cys(Acm)-OH | N-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine |
| Cysteine | Cys |
| N-(hydroxymethyl)acetamide | |
| Trifluoroacetic acid | TFA |
| Trifluoromethanesulfonic acid | TfOH |
| Benzotriazole | |
| Diisopropylcarbodiimide | DIPCDI |
| 1-Hydroxybenzotriazole | HOBt |
| Ethyl (hydroxyimino)cyanoacetate | OxymaPure |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | HCTU |
| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt |
| Trityl | Trt |
| tert-Butyl | tBu |
| Phenylacetamidomethyl | Phacm |
| Rink Amide AM Resin | |
| Selenoprotein F | |
| Oxytocin |
Resins and solid supports compatible with Cys(Acm) chemistry
For the synthesis of peptide amides, such as this compound, Rink Amide resin is a common choice when employing the Fmoc/tBu strategy. mdpi.comgoogle.com The synthesis starts with the coupling of an Fmoc-protected amino acid to the Rink Amide linker on the solid support. google.com Subsequent cycles of Fmoc deprotection and amino acid coupling allow for the assembly of the peptide chain. peptide.com Final cleavage from the Rink Amide resin is typically achieved with strong acid, such as trifluoroacetic acid (TFA), which concurrently removes acid-labile side-chain protecting groups while leaving the Acm group intact. mdpi.compeptide.com
Wang resin is a standard support for synthesizing peptide acids using the Fmoc strategy. rapp-polymere.compeptide.com Fmoc-Cys(Acm)-OH can be loaded onto the Wang resin, and the peptide chain is elongated. Cleavage with a high concentration of TFA (typically 50-95%) yields the C-terminal carboxylic acid with the Cys(Acm) side chain protected. rapp-polymere.com
TentaGel® resins , which are graft copolymers of polyethylene (B3416737) glycol (PEG) on a polystyrene matrix, offer excellent swelling properties in a wide array of solvents and are suitable for synthesizing peptides up to 40 residues long. rapp-polymere.com They are compatible with Cys(Acm) chemistry, and the cleavage conditions are similar to those used for other acid-labile resins. rapp-polymere.com
For Boc-based SPPS, resins such as MBHA (p-Methylbenzhydrylamine) resin are used for synthesizing peptide amides. sigmaaldrich.com The Acm group is stable to the repetitive TFA treatments used for Boc deprotection and the final HF cleavage. sigmaaldrich.com
Below is a table summarizing resins compatible with Cys(Acm) chemistry:
| Resin Type | C-Terminal Functionality | SPPS Chemistry | Typical Cleavage Condition | Citation |
| Rink Amide | Amide | Fmoc | TFA | mdpi.comgoogle.com |
| Wang | Acid | Fmoc | TFA | rapp-polymere.compeptide.com |
| TentaGel® | Acid or Amide | Fmoc | TFA | rapp-polymere.com |
| MBHA | Amide | Boc | HF, TFMSA, TMSOTf | sigmaaldrich.com |
Fragment Condensation and Convergent Synthesis Approaches Utilizing Cys(Acm)-Containing Peptides
Convergent synthesis, where smaller, protected peptide fragments are synthesized and then joined together, is a powerful strategy for the total chemical synthesis of large peptides and proteins. pnas.orgub.edu The use of Cys(Acm)-containing peptides is integral to many of these approaches, as the Acm group provides an orthogonal handle for selective disulfide bond formation after fragment ligation. nih.govub.edu
This strategy involves the solid-phase synthesis of several peptide segments, which are then purified and ligated in solution. pnas.org The strategic placement of Cys(Acm) residues allows for controlled, regioselective formation of disulfide bridges in a subsequent step. ub.edu For instance, in the synthesis of multi-disulfide-containing proteins, different cysteine residues can be protected with orthogonal protecting groups, such as Trt and Acm, allowing for stepwise disulfide bond formation. mdpi.com
Peptide thioester preparation for Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a cornerstone of convergent protein synthesis. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine to form a native peptide bond at the ligation site. mdpi.comjst.go.jpeurpepsoc.com The preparation of peptide thioesters is a critical step in this process.
While traditionally more straightforward with Boc-SPPS, methods have been developed to generate peptide thioesters using the more common Fmoc-SPPS. researchgate.netnih.gov These methods often circumvent the lability of the thioester linkage to the piperidine (B6355638) used for Fmoc deprotection. jst.go.jp
The presence of an internal Cys(Acm) residue within a peptide fragment destined for NCL is well-tolerated. mdpi.com The Acm group is stable during the NCL reaction and subsequent purification steps. After the full-length polypeptide chain is assembled through one or more NCL steps, the Acm group(s) can be removed to allow for the formation of the native disulfide bonds. pnas.org For example, the synthesis of human lysozyme (B549824) was achieved by assembling four peptide segments via NCL, where internal cysteine residues were protected with Acm. pnas.org
A key advantage of using Cys(Acm) in NCL-based strategies is the ability to perform sequential ligations. A peptide fragment can have an N-terminal cysteine for one ligation and a C-terminal thioester for another, while internal cysteines are protected as Cys(Acm). This allows for the assembly of multiple fragments in a controlled, one-pot fashion. eurpepsoc.com
The development of methods for the on-resin conversion of Cys(Acm) to other functionalities, such as Cys(Scm), further expands the utility of Acm-protected peptides in convergent synthesis strategies. nih.gov
Deprotection Chemistries of the S Acetamidomethyl Acm Protecting Group
Oxidative Cleavage Methods for Acm Deprotection and Concurrent Disulfide Bond Formation
Oxidative methods are widely employed for the deprotection of Acm-cysteine residues, as they can simultaneously facilitate the formation of a disulfide bond. This one-pot reaction is highly efficient for the synthesis of cyclic peptides and proteins.
Iodine-mediated deprotection
Iodine is a classic and powerful reagent for the oxidative removal of the Acm group from cysteine residues, leading directly to the formation of a disulfide bridge. This method is a cornerstone in the synthesis of peptides with multiple disulfide bonds. researchgate.net The reaction proceeds via an electrophilic attack of iodine on the sulfur atom of the Cys(Acm) residue.
The efficiency and outcome of iodine-mediated Acm deprotection are highly dependent on the reaction conditions, including the amount of iodine used, reaction time, and the solvent system.
Iodine Equivalents and Reaction Time: The number of iodine equivalents and the reaction duration are critical parameters. For instance, in the synthesis of a constrained peptide like apamin, which already contains a disulfide bond, varying the iodine equivalents from 10 to 15 and the reaction time from 40 to 60 minutes at room temperature have been explored to optimize the removal of the Acm group. biotage.com In the on-resin synthesis of the bicyclic peptide OL-CTOP, 1.5 molar equivalents of iodine for 30 minutes was found to be optimal for the oxidation of two Cys(Acm) residues to form the second disulfide bond. mdpi.com
Solvent Effects: The choice of solvent significantly influences the rate and selectivity of the iodine-mediated oxidation. The reactivity of both S-trityl (Trt) and S-Acm protected cysteine and penicillamine (B1679230) residues towards iodine differs in various solvents. mdpi.com For example, the use of dichloromethane (B109758) (CH2Cl2) can allow for the selective oxidation of Trt-protected thiols while leaving Acm-protected ones intact. rsc.org In contrast, using dimethylformamide (DMF) as a solvent can facilitate the oxidation of both S-Trt and S-Acm groups, which can be advantageous for a one-step synthesis of bicyclic peptides. mdpi.com The presence of water in the solvent system, often in combination with organic solvents like 1,4-dioxane, is crucial for the oxidative process. nih.gov The ratio of the organic solvent to water can also have a positive effect on the product yield. nih.gov
Table 1: Solvent Effects on Iodine-Mediated Acm Deprotection
| Solvent System | Observation | Reference |
|---|---|---|
| Dichloromethane (CH2Cl2) / Trifluoroethanol (9:1) | Allows for selective disulfide formation between two Cys(Trt) residues while a Cys(Acm) residue remains protected. | rsc.org |
| Dimethylformamide (DMF) | Can facilitate the oxidation of both S-Trt and S-Acm protected thiols, enabling one-step bicyclic peptide synthesis. | mdpi.com |
| 1,4-dioxane / Water (5:1) | Shown to be an effective biphasic solvent system for iodine-mediated oxidative deprotection. | nih.gov |
The Acm group is a key component in strategies for the regioselective formation of multiple disulfide bonds in peptides. nih.govnih.gov This is achieved by using a combination of cysteine protecting groups with orthogonal deprotection chemistries. rsc.org
A common strategy for synthesizing a peptide with two disulfide bonds involves the use of both trityl (Trt) and Acm protecting groups. rsc.org The Trt groups are first removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the resulting free thiols are oxidized to form the first disulfide bond. rsc.org The Acm groups are stable under these conditions and are subsequently removed using iodine to form the second disulfide bond. rsc.org
For peptides with three disulfide bonds, a combination of Trt, Acm, and another protecting group like 4-methoxybenzyl (Mob) can be employed. nih.gov The disulfide bonds are formed sequentially by selective deprotection and oxidation of each pair of cysteine residues. nih.gov
More recently, N-chlorosuccinimide (NCS) has been shown to mediate the removal of Acm groups and concomitant disulfide bond formation. mdpi.com This method is compatible with other cysteine protecting groups like Trt, allowing for regioselective disulfide bond formation. mdpi.com
While effective, iodine-mediated Acm deprotection can lead to side reactions. One of the most significant is the S→O acyl shift, where the acetyl group from the Acm moiety migrates to the hydroxyl group of nearby serine or threonine residues. nih.gov This side reaction is particularly prevalent in peptides with a high content of serine and threonine. nih.gov
Other potential side reactions include the iodination of sensitive amino acid residues such as tyrosine. researchgate.netnih.gov The excess iodine required for the reaction needs to be quenched promptly after the disulfide bond formation is complete to minimize these unwanted modifications. researchgate.net
Mitigation Strategies:
Scavengers: The use of scavengers can help to minimize side reactions. Anisole is often used to trap carbocations generated during the reaction and to protect tyrosine and tryptophan residues from alkylation. mdpi.com
Quenching: Rapid quenching of excess iodine is crucial. This is commonly done using a reducing agent like sodium thiosulfate. researchgate.net An alternative method involves precipitating the peptide from the reaction mixture with a large volume of diethyl ether, which can effectively remove excess iodine. researchgate.net
Alternative Reagents: In cases where iodine proves problematic, other reagents can be used. Thallium(III) trifluoroacetate (B77799) has been investigated as an alternative, though it can also promote the S→O acyl shift. nih.gov The use of glycerol (B35011) as a scavenger has shown some success in mitigating this side reaction with both thallium and mercury-based methods. nih.gov
Heavy metal ion-mediated deprotection
Heavy metal ions, particularly mercury(II) and silver(I), are effective reagents for the deprotection of Acm-cysteine residues. rsc.org These methods are often used when iodine-mediated deprotection is not suitable due to the presence of sensitive residues or other reaction constraints.
Mercury(II) acetate (B1210297) (Hg(OAc)2): This reagent is a classic method for Acm deprotection. nih.gov The reaction involves the coordination of the mercury(II) ion to the sulfur atom of the Cys(Acm) residue, which facilitates the cleavage of the S-CH2 bond. The resulting mercury-thiolate can then be treated with a reducing agent like dithiothreitol (B142953) (DTT) to yield the free thiol, or oxidized with agents like hydrogen peroxide to form a disulfide bond. researchgate.net However, the high toxicity of mercury compounds is a significant drawback. nih.gov
Silver(I) salts: Silver(I) salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) and silver tetrafluoroborate (B81430) (AgBF4), are also used for Acm deprotection. rsc.orgresearchgate.net Similar to mercury(II), the silver(I) ion coordinates to the sulfur atom, enabling the removal of the Acm group. The reaction is typically performed in trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole (B89551). rsc.org Subsequent treatment with DTT is required to liberate the free thiol. rsc.org
Table 2: Comparison of Heavy Metal Ion-Mediated Deprotection Reagents
| Reagent | Conditions | Subsequent Steps | Reference |
|---|---|---|---|
| Mercury(II) acetate | - | Oxidation with H2O2 for disulfide formation or reduction with DTT for free thiol. | researchgate.net |
| Silver trifluoromethanesulfonate (AgOTf) | In TFA | Reduction with DTT for free thiol. | rsc.org |
N-Halosuccinimide-mediated deprotection (NCS, NBS)
N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), offer a rapid and efficient method for the deprotection of Acm-protected cysteine and subsequent disulfide bond formation under mild, aqueous conditions. researchgate.netresearchgate.net These reagents can deprotect not only Acm but also other cysteine protecting groups like Thz and t-butyl (tBu). researchgate.net The reactions are typically very fast, often completing within 10 minutes. researchgate.netresearchgate.net
NCS-mediated deprotection has been shown to be compatible with other commonly used cysteine thiol protections and can be performed on-resin. mdpi.com This allows for the regioselective synthesis of peptides with multiple disulfide bonds. mdpi.comresearcher.life For example, the Acm group can be removed with NCS without affecting a trityl (Trt) group on another cysteine residue. mdpi.comresearcher.life This orthogonality is crucial for complex peptide synthesis. biotage.com The method has been successfully used in the synthesis of peptides like oxytocin (B344502) and α-conotoxin SI. mdpi.comresearcher.life
Table 3: N-Halosuccinimide Deprotection Data
| Reagent | Key Features | Applications | Reference |
|---|---|---|---|
| N-chlorosuccinimide (NCS) | Fast reaction times, mild aqueous conditions, on-resin capability, orthogonal to other protecting groups. | Synthesis of oxytocin, α-conotoxin SI, and other multi-disulfide peptides. | researchgate.netresearchgate.netmdpi.comresearcher.life |
Sulfoxide-based oxidation (e.g., DMSO)
Dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used for the oxidative deprotection of Acm groups. researchgate.netgoogle.com This method can convert S-acetamidomethyl cysteine quantitatively to cystine. researchgate.net A key advantage is that it often proceeds without significant side reactions on oxidation-sensitive amino acids such as methionine, tyrosine, and tryptophan. researchgate.net The combination of silver trifluoromethanesulfonate (AgOTf) followed by DMSO/aqueous HCl treatment has been successfully applied to the synthesis of oxytocin and urotensin II. researchgate.net
The reaction of an Acm-protected thiol with an acid in the presence of an oxidizing agent like DMSO at a sufficient temperature leads to deprotection and the generation of disulfide bonds. google.com
Non-Oxidative and Orthogonal Acm Deprotection Approaches
Non-oxidative methods for Acm deprotection are crucial when the formation of a disulfide bond is not desired or needs to be controlled independently.
Palladium-assisted deprotection
The unique catalytic properties of palladium are central to its application in peptide and protein chemistry. researchgate.net The electronic structure of palladium and the geometry of its complexes allow for efficient C-C bond formation and C-O bond cleavage. researchgate.net In the context of Acm deprotection, palladium(II) complexes facilitate the removal of the protecting group. eventact.com
The efficiency and selectivity of palladium-assisted deprotection can be influenced by the ligands surrounding the palladium center. For instance, the presence of glutathione (B108866) (GSH) can modulate the reactivity of palladium complexes, allowing for the orthogonal removal of different cysteine protecting groups. eventact.com By controlling the ratio of the palladium complex to GSH, it is possible to selectively remove a thiazolidine (B150603) (Thz) group in the presence of an Acm group. eventact.com
Furthermore, peptide ligands can be used to create artificial metalloenzymes with palladium, which not only reduce the toxicity of the metal but also protect it from deactivation by cellular components. nih.gov These peptide scaffolds can also enhance the catalytic activity, suggesting their direct involvement in the reaction mechanism. nih.gov This approach has enabled dual-catalytic reactions within human cells for the synthesis of anticancer drugs. nih.gov
Table 4: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| H-Cys(Acm)-NH2 | - |
| Thallium(III) trifluoroacetate | Tl(TFA)3 |
| Trifluoroacetic acid | TFA |
| Anisole | - |
| Glycerol | - |
| Platinum(IV) complexes | - |
| trans-[PtBr2(CN)4]2– | - |
| Sodium bromide | NaBr |
| Apamin | - |
| α-Conotoxin SI | - |
| N-chlorosuccinimide | NCS |
| N-bromosuccinimide | NBS |
| 1,3-Thiazolidine-4-carbonyl | Thz |
| t-Butyl | tBu |
| Trityl | Trt |
| Oxytocin | - |
| Dimethyl sulfoxide | DMSO |
| Hydrochloric acid | HCl |
| Silver trifluoromethanesulfonate | AgOTf |
| Urotensin II | - |
| Palladium(II) complexes | Pd(II) |
| Ubiquitin-like protein UBL-5 | - |
| Glutathione | GSH |
| Methionine | Met |
| Tyrosine | Tyr |
| Tryptophan | Trp |
| Serine | Ser |
One-pot strategies combining NCL/desulfurization with Acm removal
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. eurpepsoc.com This method typically requires a cysteine residue at the N-terminus of one peptide segment and a C-terminal thioester on the other. eurpepsoc.com A significant advancement in chemical protein synthesis has been the development of one-pot strategies that combine NCL with desulfurization and the removal of the Acm protecting group. eurpepsoc.comnih.gov
To address these limitations, a rapid and efficient method for Acm removal using palladium(II) complexes, such as palladium chloride (PdCl₂), in aqueous media has been developed. eurpepsoc.comnih.govresearchgate.net This has enabled the development of one-pot procedures where NCL, desulfurization, and Acm deprotection are performed sequentially in the same reaction vessel without the need for intermediate purification. eurpepsoc.comnih.gov For instance, the synthesis of the ubiquitin-like protein UBL-5, which contains two native cysteine residues, was successfully achieved using a one-pot reaction involving ligation, desulfurization, and Acm deprotection. eurpepsoc.comnih.gov This approach significantly expedites the synthesis of complex proteins. nih.gov
Researchers have demonstrated the assembly of three peptide fragments in a single pot using NCL, where the Acm group was used to protect the N-terminal cysteine of the middle segment. nih.govresearchgate.net The deprotection of Acm using PdCl₂ can be accomplished in less than 15 minutes. eurpepsoc.com The compatibility of palladium-based Acm deprotection with other reactions, such as the removal of the allyloxycarbonyl (Alloc) protecting group, further expands the utility of these one-pot strategies. rsc.org
In a different approach, sugar-assisted ligation (SAL) has been combined with NCL and desulfurization for the synthesis of glycoproteins. nih.gov In the synthesis of diptericin (B1576906) ε, a glycopeptide segment was assembled using SAL, followed by Acm deprotection and then ligation to another peptide segment via NCL. nih.gov A final hydrogenolysis step removed a thiol handle from the sugar moiety and concurrently converted a mutated cysteine residue to the native alanine. nih.gov This highlights the versatility of combining different ligation and deprotection chemistries in a streamlined synthetic route.
Enzymatic cleavage of Acm analogues (e.g., S-phenylacetamidomethyl (Phacm))
An alternative and milder approach to thiol deprotection involves the use of enzyme-labile protecting groups. The S-phenylacetamidomethyl (Phacm) group, an analogue of the Acm group, can be selectively removed under physiological conditions using the enzyme penicillin G acylase (PGA). researchgate.netacs.orgnih.gov This enzymatic deprotection is highly specific and occurs in aqueous solutions at neutral pH, offering a green alternative to chemical methods. researchgate.netpsu.edu
The Phacm group shares similar stability properties with the Acm group, being stable to standard reagents used in both Boc and Fmoc solid-phase peptide synthesis (SPPS). psu.edursc.org However, the key advantage of the Phacm group is its orthogonality to many other common cysteine protecting groups. psu.edursc.org This means that the Phacm group can be selectively removed in the presence of other protecting groups like trityl (Trt), 4-methylbenzyl (p-MeBzl), and even Acm itself. psu.edu This allows for the regioselective formation of disulfide bonds in complex peptides containing multiple cysteine residues. thieme-connect.de
The enzymatic deprotection of Phacm is rapid and cytocompatible, making it suitable for applications in biological systems. acs.orgnih.gov For example, this strategy has been used for the in situ lipidation of membrane-active peptides, where the deprotection of the Phacm group triggers the conjugation of the peptide to lipid vesicles. acs.orgnih.gov Immobilized PGA can be used, which simplifies the purification process as the enzyme can be easily removed from the reaction mixture. researchgate.net The use of Phacm has been reported to result in cleaner crude peptides compared to Acm in some instances. researchgate.netcsic.es
Stability Considerations of the Acm Group under Peptide Cleavage Conditions
The stability of the Acm protecting group is a critical factor during the final cleavage of a peptide from the solid support and the simultaneous removal of other side-chain protecting groups. This step typically involves treatment with strong acids, such as trifluoroacetic acid (TFA). peptide.com While the Acm group is generally considered stable to standard acidolytic cleavage conditions, partial removal can occur, leading to undesired side products. peptide.comnih.gov
The Acm group is stable to the reagents used in Fmoc-based solid-phase peptide synthesis. peptide.combachem.com It is also stable to anhydrous hydrogen fluoride (B91410) (HF) at 0°C. researchgate.net This stability allows for the isolation of Acm-protected peptides after cleavage, which can then be purified before the final deprotection and disulfide bond formation. bachem.comsigmaaldrich.com However, prolonged treatment with TFA, especially in the presence of certain scavengers, can lead to the unintended cleavage of the Acm group. mdpi.com
Influence of scavengers on Acm stability during acidolytic cleavage
The composition of the cleavage cocktail, particularly the choice of scavengers, significantly influences the stability of the Acm group. Scavengers are added to the cleavage mixture to trap reactive carbocations generated during the removal of other acid-labile protecting groups, thereby preventing side reactions such as the alkylation of sensitive amino acid residues like tryptophan and tyrosine. peptide.com
Studies have shown that acidolytic cleavage of C-terminal Cys(Acm)-containing peptides can result in partial deprotection of the Acm group and subsequent formation of disulfide-bridged dimers. researchgate.netorkg.orgmst.edu The extent of these side reactions is dependent on the type and concentration of scavengers used. researchgate.netorkg.orgmst.edu
Triisopropylsilane (B1312306) (TIS), a commonly used scavenger, has been shown to act as a reducing agent that can facilitate the removal of the Acm group in the presence of TFA. nih.gov In one study, the use of TIS in the cleavage cocktail resulted in the formation of 4% of the fully deprotected peptide and 20% of the peptide disulfide. nih.gov Other scavengers like thioanisole and triethylsilane have also been found to enhance the deprotection of the Acm group. nih.gov
Conversely, to suppress the formation of byproducts resulting from Acm lability, carrying out the cleavage reaction at higher dilution and including scavengers like phenol (B47542) can be effective. nih.gov In a study investigating the synthesis of a Cys(Acm)-containing peptide, TIS was found to give the highest yield of the desired Acm-protected peptide compared to other scavengers like water, phenol, anisole, and ethanedithiol (EDT). nih.gov However, even with TIS, the formation of the fully deprotected peptide and the disulfide dimer was observed. nih.gov This underscores the importance of carefully selecting the scavenger and optimizing the cleavage conditions to maintain the integrity of the Acm protecting group when desired.
Orthogonal Protecting Group Strategies in Conjunction with Cys Acm
Design and Application of Orthogonal Cysteine Protection Schemes
The design of an effective orthogonal protection scheme is paramount for the successful synthesis of peptides with multiple disulfide bonds. mdpi.com This involves selecting a combination of protecting groups for the cysteine thiol moieties that are mutually compatible and can be cleaved in a predetermined sequence. rsc.orgissuu.com The choice of protecting groups is dictated by their chemical lability under different reaction conditions, ensuring that only one pair of cysteine residues is deprotected and available for disulfide bond formation at each step. rsc.orgmdpi.com
A widely employed and classic orthogonal pairing in peptide synthesis is the combination of the trityl (Trt) and acetamidomethyl (Acm) groups. rsc.orgmdpi.com The key to their orthogonality lies in their differential lability to acid and oxidative conditions. issuu.comrsc.org
The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase resin using trifluoroacetic acid (TFA). issuu.comrsc.org In contrast, the Acm group is stable to these acidic conditions. bachem.comrsc.org This allows for the generation of a peptide with two free thiol groups (from the deprotected Cys(Trt) residues) and two Acm-protected cysteine residues. rsc.org The first disulfide bond can then be formed between the free thiols under mild oxidative conditions, such as air oxidation or the use of dimethyl sulfoxide (B87167) (DMSO). rsc.org
Following the formation of the first disulfide bond, the Acm groups on the remaining cysteine residues can be selectively removed. This is commonly achieved through treatment with iodine (I2), which simultaneously cleaves the Acm groups and facilitates the formation of the second disulfide bond. rsc.orgsigmaaldrich.com The rate of this reaction is highly dependent on the solvent used; it is rapid in polar solvents like aqueous methanol (B129727) or acetic acid, but sluggish in non-polar solvents like dichloromethane (B109758) (DCM). sigmaaldrich.comsigmaaldrich.com This solvent dependency can be exploited for further selectivity. sigmaaldrich.com
N-chlorosuccinimide (NCS) has also been shown to mediate the removal of Acm and the concurrent formation of a disulfide bond. researchgate.netmdpi.com An interesting aspect of NCS-mediated deprotection is that it does not affect the Trt group, providing an alternative orthogonal strategy. researchgate.netmdpi.com
The Trt/Acm strategy is a standard and reliable method for the regioselective synthesis of peptides containing two disulfide bonds. rsc.org
Table 1: Orthogonality of Trt and Acm Protecting Groups
| Protecting Group | Cleavage Condition for Disulfide Formation | Stability |
| Trityl (Trt) | Mild acid (e.g., TFA) followed by mild oxidation (e.g., air, DMSO). issuu.comrsc.org | Stable to I2 and NCS under specific conditions. rsc.orgresearchgate.netmdpi.com |
| Acetamidomethyl (Acm) | Iodine (I2) or N-chlorosuccinimide (NCS). rsc.orgmdpi.com | Stable to mild acid (e.g., TFA). rsc.org |
Methoxytrityl (Mmt) and Acm orthogonality
For more complex syntheses, the 4-methoxytrityl (Mmt) group offers a useful alternative to Trt, providing another layer of orthogonality with Acm. biotage.com The Mmt group is even more acid-labile than the Trt group and can be removed under very mild acidic conditions, such as 1-2% TFA in DCM. peptide.comcsic.es This increased acid sensitivity allows for its selective removal in the presence of other acid-labile groups, including tert-butyl (tBu) based protecting groups on other amino acid side chains. peptide.com
The orthogonality between Mmt and Acm is well-established and has been successfully applied in the synthesis of disulfide-rich peptides like apamin. biotage.combiotage.com In a typical strategy, the Mmt groups are removed on-resin using dilute TFA, and the first disulfide bond is formed. Subsequently, the Acm groups are removed in a separate step, often using iodine, to form the second disulfide bond. biotage.combiotage.com It is important to note that iodine-mediated Acm removal can also cleave Mmt groups, so the Acm deprotection is typically the final oxidation step in this pairing. biotage.com
This combination provides chemists with precise control over disulfide bond formation, enabling the synthesis of complex peptides with high regioselectivity. biotage.combiotage.com
Table 2: Orthogonality of Mmt and Acm Protecting Groups
| Protecting Group | Selective Cleavage Condition | Stability |
| Methoxytrityl (Mmt) | Very mild acid (e.g., 1-2% TFA in DCM). peptide.comcsic.es | Unstable to iodine. biotage.com |
| Acetamidomethyl (Acm) | Iodine (I2). biotage.combiotage.com | Stable to very mild acid used for Mmt removal. biotage.com |
Other orthogonal protecting groups (e.g., tBu, Fm, SIT)
To tackle the synthesis of peptides with three or more disulfide bonds, the repertoire of orthogonal protecting groups must be expanded beyond the Trt/Acm and Mmt/Acm pairs. mdpi.comresearchgate.net Several other protecting groups, each with unique cleavage conditions, can be used in conjunction with Acm.
tert-Butyl (tBu): The tBu group is stable to both the acidic conditions used to remove Trt and the iodine treatment used for Acm deprotection. rsc.orgpeptide.com It can be removed using more specialized reagents like mercury(II) acetate (B1210297) or a combination of silyl (B83357) chloride and sulfoxide in TFA. rsc.orgsigmaaldrich.com This three-way orthogonality between Trt, Acm, and tBu has been instrumental in the synthesis of complex molecules like insulin. rsc.orgresearchgate.net More recently, acid-activated N-chlorosuccinimide (NCS) has been shown to be effective for the on-resin removal of the tBu group, further expanding its utility. acs.orgresearchgate.net
9-Fluorenylmethyl (Fm): While widely known as an N-terminal protecting group (Fmoc), the fluorenylmethyl (Fm) group can also be used for cysteine side-chain protection. peptide.comresearchgate.net It is stable to the cleavage conditions for Trt and Acm but can be removed using piperidine (B6355638), the same base used for Fmoc deprotection. peptide.com This requires careful strategic planning to differentiate between N-terminal and side-chain deprotection. researchgate.net
Sec-isoamyl mercaptan (SIT): The SIT group is a disulfide-based protecting group that can be removed under mild reducing conditions, for example, with dithiothreitol (B142953) (DTT). researchgate.netresearchgate.net This provides a distinct cleavage mechanism that is orthogonal to the acid-labile Trt group and the oxidatively cleaved Acm group. mdpi.com The SIT group has been successfully used in combination with Acm and Trt for the regioselective synthesis of peptides like α-conotoxin SI. researchgate.netmdpi.com
Table 3: Orthogonality of Acm with tBu, Fm, and SIT
| Protecting Group | Orthogonal to Acm | Cleavage Condition |
| tert-Butyl (tBu) | Yes | Mercury(II) acetate; Silyl chloride/sulfoxide in TFA; Acid-activated NCS. rsc.orgsigmaaldrich.comacs.orgresearchgate.net |
| 9-Fluorenylmethyl (Fm) | Yes | Piperidine. peptide.com |
| Sec-isoamyl mercaptan (SIT) | Yes | Mild reducing agents (e.g., DTT). researchgate.netresearchgate.net |
Sequential Disulfide Bond Formation and Complex Folding Strategies
The synthesis of peptides with multiple, complex disulfide connectivities is a significant challenge that relies heavily on the principles of orthogonal protection. rsc.orgmdpi.combiosynth.com By employing a combination of protecting groups like Acm, Trt, and others, chemists can direct the formation of each disulfide bond in a specific, predetermined order. rsc.orgresearchgate.net This sequential approach avoids the random disulfide scrambling that can occur when all cysteine residues are deprotected simultaneously, which often leads to a mixture of misfolded isomers. db-thueringen.de
The strategy involves a stepwise deprotection and oxidation sequence. rsc.org For a three-disulfide-bond peptide, one might use a Trt/Acm/tBu protection scheme. First, the acid-labile Trt groups are removed, and the first disulfide bond is formed. rsc.orgresearchgate.net Next, the Acm groups are cleaved with iodine to form the second bridge. rsc.org Finally, the tBu groups are removed under their specific conditions to allow for the formation of the third and final disulfide bond. researchgate.net
The order of disulfide bond formation can be critical for achieving the correct three-dimensional fold of the peptide. biotage.com In some cases, the formation of an initial disulfide bond can act as a template, pre-organizing the peptide backbone in a way that facilitates the correct formation of subsequent bridges. sigmaaldrich.combiotage.com This directed folding pathway is essential for obtaining the native, biologically active conformation of complex peptides like conotoxins and insulin. mdpi.comresearchgate.net The choice of protecting groups and the sequence of their removal are therefore crucial strategic decisions in the synthesis of these challenging molecules. rsc.orgbiosynth.com
Expanding Biorthogonal Cysteine Protection with Acm-related Derivatives
The concept of orthogonality extends beyond the realm of synthetic chemistry and into biological systems, a field known as biorthogonal chemistry. rsc.org Biorthogonal reactions allow for the selective modification of biomolecules in their native environment without interfering with biological processes. rsc.org Cysteine, with its reactive thiol side chain, is a prime target for such modifications. rsc.org
The Acm group and its derivatives have played a role in expanding these capabilities. While traditional Acm removal with iodine is not biorthogonal, the development of new deprotection methods has opened up new possibilities. For instance, palladium-mediated cleavage of Acm groups has been developed to occur under mild, aqueous conditions compatible with biological systems. eurpepsoc.comnih.govrsc.org This allows for the unmasking of a cysteine thiol for subsequent site-selective bioconjugation reactions within a complex biological milieu. eurpepsoc.com
Furthermore, derivatives of Acm, such as the phenylacetamidomethyl (Phacm) group, have been designed to be cleaved by specific enzymes like penicillin amidohydrolase. psu.eduiris-biotech.de This enzymatic deprotection offers a high degree of specificity and is inherently biorthogonal. The Phacm group is stable to the chemical conditions used to remove many other protecting groups, including Acm itself, making it a valuable tool for multi-step, chemoenzymatic peptide modification strategies. psu.edu These advancements in Acm-related chemistry are pushing the boundaries of how peptides and proteins can be manipulated for therapeutic and research purposes.
Advanced Applications of S Acetamidomethyl Cysteine Chemistry in Peptide and Protein Synthesis
Synthesis of Disulfide-Rich Peptides and Their Analogues
Disulfide-rich peptides (DRPs) are a diverse class of natural products with a wide range of biological activities and exceptional stability, making them attractive therapeutic candidates. nih.gov The synthesis of these molecules, however, presents a significant challenge due to the need to control the formation of multiple disulfide bonds to obtain the correctly folded, biologically active isomer. The Cys(Acm) protecting group is central to strategies designed to overcome this challenge.
On-resin cyclization offers several advantages over solution-phase methods, including minimizing intermolecular side reactions through pseudo-dilution and simplifying purification by allowing reagents and by-products to be washed away from the resin-bound peptide. nih.gov The use of Cys(Acm) is particularly well-suited for on-resin disulfide bond formation. peptide.com
A common strategy involves the synthesis of a linear peptide on a solid support with cysteine residues destined for a specific disulfide bond protected with Acm groups, while other cysteines are protected with more labile groups like trityl (Trt). mdpi.comacs.org After selective deprotection of the Trt groups, the first disulfide bond can be formed on the resin. Subsequently, the Cys(Acm) groups can be deprotected and oxidized to form the second disulfide bond.
One effective method for on-resin Acm removal and concomitant disulfide formation is treatment with iodine (I2). peptide.comacs.org For example, a protected linear peptide resin can be treated with iodine in a mixture of N,N-dimethylformamide (DMF) and water to facilitate cyclization. peptide.com More recently, reagents like N-chlorosuccinimide (NCS) have been shown to be effective for on-resin Acm removal and disulfide formation, even in the presence of other cysteine protecting groups like Trt. mdpi.comnih.govnih.gov This orthogonality is crucial for the regioselective synthesis of peptides with multiple disulfide bridges.
A notable example is the synthesis of α-conotoxin SI, a peptide with two disulfide bonds. In this synthesis, Cys residues at positions 2 and 7 were protected with Acm, while those at positions 3 and 13 were protected with Trt and S-sityl (SIT) respectively. mdpi.com The first disulfide bond (Cys2-Cys7) was formed on-resin using NCS, which selectively removed the Acm groups without affecting the Trt or SIT groups. mdpi.com The second disulfide bond was then formed in solution after cleavage from the resin. mdpi.com
| Reagent | Conditions | Compatibility | Reference |
| Iodine (I2) | 10 equiv. in DMF/H2O (4:1) | Can also remove Trt | peptide.com |
| Thallium(III) trifluoroacetate (B77799) (Tl(TFA)3) | DMF | Requires protection of Met and Trp | sigmaaldrich.com |
| N-chlorosuccinimide (NCS) | 3 equiv. in DMF | Orthogonal to Trt and SIT | mdpi.com |
While on-resin methods are powerful, solution-phase cyclization remains a vital strategy, particularly for large-scale synthesis or for peptides that are difficult to handle on a solid support. acs.org In this approach, a linear peptide containing two or more Cys(Acm) residues is synthesized, cleaved from the resin, and purified. The disulfide bond is then formed in solution.
A widely used method for solution-phase cyclization of bis-Cys(Acm) peptides is iodine-mediated oxidation. The reaction is typically carried out in a dilute solution (10⁻³ to 10⁻⁴ M) of aqueous acetic acid to favor intramolecular cyclization over intermolecular polymerization. bachem.com An excess of iodine is added, and the reaction progress is monitored by HPLC. Upon completion, the excess iodine is quenched with a reducing agent like ascorbic acid or sodium thiosulfate. bachem.com
The choice of solvent can influence the rate and selectivity of iodine-mediated oxidation, allowing for a degree of control when different cysteine protecting groups are present. sigmaaldrich.com For instance, the oxidation of Cys(Trt) is faster in dipolar solvents compared to Cys(Acm), enabling a one-pot, two-step formation of two disulfide bridges in solution. sigmaaldrich.com
The utility of Cys(Acm) chemistry is highlighted in the total synthesis of complex, biologically active natural products. kfupm.edu.sa Many marine natural products, such as conotoxins, are disulfide-rich peptides with potent and selective pharmacological activities. nih.gov Their synthesis is a critical step in their development as research tools and therapeutic leads.
The synthesis of α-conotoxin Vc1.1, which contains two disulfide bonds, demonstrates a sophisticated application of Cys(Acm). nih.gov A photocleavable side-chain anchoring strategy was developed to facilitate the synthesis of this C-terminal cysteine-containing peptide acid. This approach utilized protecting groups that are stable to trifluoroacetic acid (TFA) cleavage, allowing for the formation of disulfide bonds without compromising the integrity of the peptide anchor. nih.gov
Another example is the synthesis of muscarinic toxin 1 (MTX1), a 66-residue peptide with five disulfide bridges. bachem.com A convergent approach combining solid-phase and solution-phase techniques was employed. The strategic use of Cys(Acm) allowed for the controlled, sequential formation of the intricate disulfide network after purification of the linear, fully protected peptide. bachem.com
Chemical Protein Synthesis via Native Chemical Ligation (NCL) and Complementary Methods
Native chemical ligation (NCL) has revolutionized the field of chemical protein synthesis, enabling the construction of large polypeptides and proteins from smaller, unprotected peptide fragments. scispace.comresearchgate.net The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. H-Cys(Acm)-NH2 plays a crucial role in this process, both as a precursor to the N-terminal cysteine required for ligation and as a protected cysteine within the peptide fragments.
In the convergent synthesis of a large protein, multiple peptide fragments are synthesized separately and then ligated together. Cysteine residues that are not at the ligation sites must be protected to prevent unwanted side reactions. The Acm group is ideal for this purpose due to its stability during both Fmoc- and Boc-based SPPS and the NCL reaction itself. bachem.comnih.gov
After the peptide backbone has been assembled through one or more NCL steps, the Acm groups can be removed to allow for the formation of native disulfide bonds. This strategy ensures that the disulfide bonds are formed after the full-length polypeptide chain is correctly folded.
Furthermore, NCL can be combined with desulfurization chemistry to expand the range of ligation sites beyond cysteine. nih.gov A cysteine residue can be used for ligation and then converted to an alanine residue through desulfurization with reagents like Raney nickel. nih.govnih.gov In such cases, any native cysteine residues in the protein must be protected, and Cys(Acm) is an excellent choice for this, as it is stable to the desulfurization conditions. nih.gov
| Feature of Cys(Acm) | Application in NCL | Benefit |
| Stability to SPPS and NCL conditions | Protection of internal Cys residues | Prevents side reactions during fragment synthesis and ligation |
| Orthogonal deprotection | Post-ligation disulfide bond formation | Allows for controlled folding and disulfide bridging of the full-length protein |
| Stability to desulfurization conditions | Protection of native Cys during Cys-to-Ala conversion | Enables ligation at Ala sites without affecting native Cys residues |
The power of Cys(Acm) in NCL is best illustrated by the total chemical synthesis of large, functional proteins. A convergent strategy, where smaller fragments are first ligated into larger segments that are then joined together, is often employed.
For example, the synthesis of proteins like chemokine CCL27 and HIV-1 Rev has been accomplished using Cys(Acm) to protect cysteine residues that are not involved in the ligation steps. researchgate.net In the synthesis of HIV-1 Rev, Hg(OAc)2 was used for the final deprotection of Cys(Acm) residues. researchgate.net In another example, the synthesis of thioredoxin-1, a Pd-mediated deprotection of Cys(Acm) was employed after an NCL step. researchgate.net
These syntheses demonstrate the robustness and versatility of Cys(Acm) as a protecting group in complex, multi-step chemical protein syntheses. Its compatibility with NCL and orthogonal deprotection methods makes it an enabling technology for accessing proteins that are difficult to produce by other means.
Preparation of C-Terminal Amide Peptides via Cys(Acm) Intermediates
The synthesis of peptides with a C-terminal amide is crucial for mimicking the structure and biological activity of a vast number of endogenous hormones and neuropeptides. digitellinc.com While the most common method in solid-phase peptide synthesis (SPPS) involves the use of specialized amide-forming resins like Rink Amide or PAL (Peptide Amide Linker) resins, advanced strategies have been developed for post-synthesis C-terminal amidation. nih.govpeptide.com One such sophisticated approach utilizes a C-terminal cysteine residue, protected during synthesis as S-acetamidomethyl (Acm), which serves as a chemical handle for subsequent transformation into the desired amide.
This strategy is particularly valuable as it circumvents the direct use of amide resins and allows for C-terminal modification after the initial synthesis and purification of the peptide acid. The use of the Cys(Acm) protecting group during the SPPS phase is critical, as C-terminal cysteine residues are notoriously prone to epimerization (racemization) during synthesis. nih.govnih.gov Research has shown that the Acm group provides stability and helps minimize this side reaction, ensuring the stereochemical integrity of the C-terminal amino acid. nih.gov
The general workflow proceeds as follows:
SPPS and Cleavage : The peptide is first synthesized on a standard solid support (e.g., Wang or 2-chlorotrityl resin) with the C-terminal amino acid being Fmoc-Cys(Acm)-OH. After chain elongation, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Acm group, are removed to yield the peptide terminating in a free-thiol cysteine (Peptide-Cys-OH).
Selective Cysteine Thiol Substitution : The free thiol of the C-terminal cysteine is selectively reacted with a photo-labile arylating reagent, such as NBD-chloride (4-chloro-7-nitrobenzofurazan). This step attaches a specific chemical tag to the sulfur atom. nih.gov
Photoinduced Decarboxylative Elimination : The S-arylated peptide is then irradiated with light (e.g., 450 nm for NBD). This triggers a photoinduced reaction that results in the elimination of the carboxyl group and the sulfur tag, concertedly forming a stable C-terminal N-vinyl amide intermediate (enamide). nih.gov
Enamide Cleavage : The final C-terminal amide is generated by the cleavage of the enamide intermediate. This can be achieved under simple acidic conditions (acidolysis), which mimics the final step of the native enzymatic amidation pathway. nih.gov
This biomimetic approach is notable for its mild reaction conditions and broad substrate scope, proving effective for the synthesis of therapeutically relevant peptides. nih.gov
Detailed research findings have demonstrated the efficiency of this photochemical conversion for various peptide sequences. The yields for the complete conversion from the C-terminal cysteine peptide to the final C-terminal amide are consistently high, highlighting the robustness of this method.
Table 1: Examples of C-Terminal Amidation Yields via Photochemical Conversion of C-Terminal Cysteine Peptides
| Peptide Sequence (Starting Material) | Final Amidated Peptide | Overall Yield (%)* |
|---|---|---|
| IFTKDHEEVYEA-Cys-OH | IFTKDHEEVYEA-NH₂ | 86 |
| YGRKKRRQRRR-Cys-OH | YGRKKRRQRRR-NH₂ | 81 |
| GRGDSP-Cys-OH | GRGDSP-NH₂ | 91 |
| DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA-Cys-OH | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA-NH₂ | 78 |
*Yields are for the complete three-step process starting from the purified peptide-cysteine precursor. Data sourced from photochemical amidation research. nih.gov
This strategy underscores the utility of this compound as a synthon and the broader Cys(Acm) intermediate as a key component in advanced peptide synthesis. While not a direct conversion, the stability conferred by the Acm group during SPPS is integral to the successful preparation of the C-terminal cysteine precursor, which is essential for these powerful post-translational modification techniques.
Mechanistic Investigations and Kinetic Analyses in Acm Deprotection and Reactivity
Mechanistic Pathways of Acm Deprotection by Various Reagents
The removal of the Acm group can be achieved through various reagents, each operating via distinct mechanistic pathways. These methods often involve metal-mediated oxidation or the use of halogens.
Metal ions like mercury(II), silver(I), and palladium(II) are commonly employed for Acm deprotection. The underlying mechanism involves the coordination of the metal ion to the sulfur atom of the Cys(Acm) residue. This coordination weakens the sulfur-carbon bond, facilitating its cleavage.
For instance, deprotection with mercury(II) acetate (B1210297) or silver(I) trifluoromethanesulfonate (B1224126) proceeds through the formation of a metal-sulfur bond. sigmaaldrich.comsigmaaldrich.com This interaction is believed to create a monocationic metalated sulfonium (B1226848) species, which makes the Acm group susceptible to removal. chemrxiv.org Similarly, palladium(II) complexes have been shown to effectively remove the Acm group in an aqueous medium, offering a milder alternative to toxic heavy metals. rsc.orgresearchgate.net
Copper(II) salts, in conjunction with 1,2-aminothiols under aerobic conditions, can also deprotect Cys(Acm) with the simultaneous formation of a disulfide bond. researchgate.netrsc.org The proposed mechanism for some metal-mediated processes, such as those involving copper and iron, suggests that they can catalyze peptide modifications through radical processes. rsc.org In certain biological contexts, electron transfer from metal cofactors, like the Fe2+/heme in c-type cytochromes, can reduce metal ions to form nanoparticles, a process that highlights the fundamental role of electron transfer in metal-peptide interactions. sonar.ch
A proposed mechanism for metal chloride-activated Cys(Acm)(O) involves the coordination of the sulfoxide (B87167) oxygen with the metal chloride. This leads to the formation of an S-chlorocysteine intermediate via an oxymetalated sulfonium monocation, which then readily releases the Acm cation. chemrxiv.org This differs from deprotection under strongly acidic conditions, where the formation of a dicationic species from dual protonation on the sulfur and amide is thought to stabilize the Acm group. chemrxiv.org
During Acm deprotection, several intermediates and transition states have been proposed. In metal-mediated deprotection, the initial intermediate is the metal-Cys(Acm) complex. For iodine-mediated deprotection, which is frequently used for simultaneous deprotection and disulfide bond formation, the reaction proceeds through a sulfenyl iodide intermediate. sigmaaldrich.comrsc.org
With N-halosuccinimides like N-chlorosuccinimide (NCS), deprotection is thought to involve the formation of a sulfonium intermediate. acs.org The reaction of a Cys(Acm)-derived sulfenylsulfonium cation with a nucleophile can lead to the release of the Acm group as a cation under mildly acidic or neutral conditions, resulting in disulfide formation. researchgate.net
In the case of deprotection facilitated by reagents like 2,2´-dipyridyl diselenide (PySeSePy) in the presence of triisopropylsilane (B1312306) (TIS), two pathways are suggested. One involves the partial deprotection of Cys(Acm) by TIS to a free thiol, which then acts as a nucleophile. The other pathway suggests that the protected sulfur atom of Cys(Acm) attacks the diselenide, leading to deprotection and the formation of a stable Cys(PySe) adduct. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have helped to elucidate these pathways by calculating the energies of proposed intermediates and transition states. For example, DFT calculations have shown that the activation energy for the reaction of N-chlorosuccinimide (NCS) with a model thioether is significantly lowered upon protonation of NCS, supporting the hypothesis of acid activation in these reactions. acs.org
Kinetic Studies of Acm Group Cleavage and Disulfide Formation
The rates of Acm group cleavage and subsequent disulfide bond formation are influenced by a variety of factors, making kinetic studies essential for optimizing reaction conditions in peptide synthesis.
Kinetic studies of Acm deprotection by a Pt(IV) complex, trans-[PtBr2(CN)4]2-, indicated that the reaction is first-order in both the Pt(IV) complex and the peptide concentration. nih.gov The rate of disulfide bond formation can be very rapid. For instance, with iodine oxidation, the reaction can be completed quickly, often monitored by the persistence of the yellow iodine color. sigmaaldrich.com In some biological systems, intramolecular disulfide bond formation can be observed within minutes. nih.gov
The kinetics of N-halosuccinimide-mediated Acm removal are also notably fast. mdpi.com On-resin treatment of a protected linear peptide with I2 in dimethylformamide (DMF) led to rapid and quantitative disulfide bond formation within 30 minutes. acs.org
Several factors can significantly impact the kinetics of Acm deprotection and disulfide formation.
pH: The pH of the reaction medium is a critical factor. For instance, in native chemical ligation, the rate of the coupling reaction involving a cysteine thiol is pH-dependent, with faster rates observed at pH values above 6, suggesting the involvement of the ionized thiol form. ethz.ch
Concentration: The concentration of reagents, including the deprotecting agent and the peptide itself, influences the reaction rate. In reactions forming intramolecular disulfide bonds, the peptide concentration is particularly important to minimize the formation of intermolecular oligomers. acs.org The conformation of the peptide can also play a role; a pre-existing disulfide bond can bring other cysteine residues into close proximity, increasing their local concentration and thus the kinetics of forming a second disulfide bond. biotage.com
Additives and Solvents: Additives and the choice of solvent can dramatically alter reaction rates. The addition of NaBr to the deprotection of Cys(Acm) with a Pt(IV) complex dramatically increased the reaction rate. nih.gov The solvent also plays a key role in iodine-mediated deprotection; in dipolar solvents like aqueous methanol (B129727) or acetic acid, both Cys(Trt) and Cys(Acm) react quickly, while in non-polar solvents like dichloromethane (B109758), the oxidation of Cys(Acm) is very slow. sigmaaldrich.com Scavengers like triisopropylsilane (TIS) can facilitate the deprotection of Cys(Acm) with certain reagents. nih.gov Conversely, some scavengers used in peptide cleavage, such as hydrosilanes, can cause the degradation of disulfide bonds in the presence of trifluoroacetic acid (TFA). acs.org
Below is a table summarizing the influence of various factors on Acm deprotection and disulfide formation:
| Factor | Influence | Example | Citation |
|---|---|---|---|
| pH | Affects the ionization state of the thiol and the stability of intermediates. | Faster ligation rates at pH > 6 due to ionized thiol. | ethz.ch |
| Concentration | Impacts reaction order and can favor intra- vs. intermolecular reactions. | Low peptide concentration minimizes oligomerization during in-solution cyclization. | acs.org |
| Additives | Can act as catalysts or scavengers, significantly altering reaction rates. | NaBr addition dramatically increases the rate of Pt(IV)-mediated deprotection. | nih.gov |
| Solvent | Solvent polarity can selectively affect the reactivity of different protecting groups. | Iodine oxidation of Cys(Acm) is sluggish in non-polar solvents like DCM. | sigmaaldrich.com |
Stereochemical Considerations in Reactions Involving Cys(Acm)
Maintaining the stereochemical integrity of amino acids is paramount during peptide synthesis. Racemization, or epimerization, at the α-carbon can occur under certain conditions, particularly during the activation of the carboxylic acid group for peptide bond formation, which is often base-mediated. mdpi.com
For cysteine, racemization is a known issue, especially with base-mediated activation methods. nih.gov The presence of an electron-withdrawing group in the amino acid side chain can increase the acidity of the α-proton, making it more susceptible to abstraction by a base and subsequent racemization. mdpi.com While the Acm group itself is not directly implicated as a primary cause of racemization during coupling, the conditions used for its removal must be chosen carefully to avoid epimerization of adjacent or remote stereocenters.
Studies have shown that the choice of coupling reagents and the presence of certain bases can influence the degree of racemization. mdpi.com Fortunately, many Acm deprotection methods, such as those using iodine or metal salts, are performed under conditions that are not typically associated with high rates of racemization for most amino acid residues. However, it is always a critical parameter to monitor, especially in the synthesis of long peptides or those containing sensitive residues.
Computational Studies on Acm-related Transformations
Computational chemistry has become an invaluable tool for understanding the mechanisms of complex chemical reactions, including those involving protecting groups in peptide synthesis. researchgate.netembrapa.brcaltech.eduscispace.comscispace.comnetlib.org Density Functional Theory (DFT) is a common method used to model reaction pathways, predict thermodynamic properties, and identify the structures of intermediates and transition states. benchchem.com
In the context of Acm-related transformations, computational studies have provided insights into the deprotection mechanism. For example, DFT calculations were used to investigate the TFA-activated N-chlorosuccinimide (NCS)-mediated on-resin disulfide formation from S-tBu protected cysteine. acs.org The calculations revealed that protonation of NCS significantly lowers the activation energy for the formation of a key sulfonium intermediate, explaining the necessity of an acid activator for the reaction to proceed efficiently. acs.org Such studies help to rationalize experimental observations and guide the development of new and improved synthetic methods.
Advanced Analytical and Spectroscopic Characterization of Cys Acm Peptides and Reaction Products
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of Cys(Acm) peptides. They are employed for assessing the purity of the initial Acm-protected peptide and for monitoring the progress of subsequent reactions, such as Acm cleavage and disulfide bond formation.
Reversed-phase HPLC (RP-HPLC) is the most widely used method for the separation and quantification of Cys(Acm)-containing peptides. mtoz-biolabs.com In RP-HPLC, peptides are separated based on their hydrophobicity. The Acm group itself contributes to the hydrophobicity of the peptide, influencing its retention time on the column.
The purity of a synthetic peptide containing a Cys(Acm) residue is typically determined by integrating the area of the main peptide peak in the HPLC chromatogram and comparing it to the total area of all peaks. mtoz-biolabs.commdpi.com For instance, the purity of a linear nonapeptide containing two Cys(Acm) residues was confirmed to be greater than 95% by HPLC and LC-MS analysis before proceeding with on-resin cyclization. mdpi.com Similarly, the purity of a linear peptide precursor containing Cys(Acm) was determined to be higher than 95% using a C18 column and a linear gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). google.com
The conditions for HPLC analysis are tailored to the specific peptide. A common setup involves a C18 column and a gradient elution system with two solvents, typically water with a small percentage of an ion-pairing agent like TFA (Eluent A) and an organic solvent like acetonitrile, also with TFA (Eluent B). google.combiotage.com The gradient, flow rate, and detection wavelength (commonly 214 nm or 220 nm for the peptide backbone) are optimized for each peptide to achieve the best separation. mdpi.comtandfonline.comresearchgate.net
Table 1: Examples of HPLC Conditions for Cys(Acm) Peptide Analysis
| Peptide Sequence/Fragment | HPLC Column | Gradient Conditions | Retention Time (t_R) | Reference |
| H-Thz-GALYR-Cys(Acm)-FG-NH₂ | Not specified | 5% to 45% B over 30 min | 19.5 min | nii.ac.jp |
| H-Cys-GALYR-Cys(Acm)-FG-NH₂ | Not specified | 5% to 45% B over 30 min | 19.2 min | nii.ac.jp |
| H-Cys(Acm)-Gly-Arg-Gly-Cys-Tyr-Ala-Tyr-Lys(Prot. Mal.)-NH₂ | Not specified | 5% to 50% B in 30 min | 19.0 min | ub.edu |
| H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH₂ | Not specified | 5-60% B into A in 15 min | Not specified | tandfonline.comresearchgate.net |
| Linear peptide precursor | Vydac C₁₈ (4.6 x 150 mm; 5 µm; 300 A) | 5% B to 65% B in 20 min | Not specified | google.com |
Note: 'B' typically refers to acetonitrile with 0.1% TFA, and 'A' refers to water with 0.1% TFA.
HPLC is a crucial tool for monitoring the efficiency of Acm group removal and the formation of any side products during the deprotection reaction. google.com The progress of the reaction can be followed by taking aliquots at different time points and analyzing them by HPLC. google.combachem.com The disappearance of the starting Cys(Acm)-containing peptide peak and the appearance of the deprotected peptide peak indicate the progress of the reaction.
Several methods exist for Acm cleavage, including treatment with mercury(II) acetate (B1210297), silver(I) salts, iodine, or N-chlorosuccinimide (NCS). sigmaaldrich.com Each of these methods can have different efficiencies and potential for side reactions, which can be monitored by HPLC. For example, when using thallium trifluoroacetate (B77799) for Acm removal and disulfide bond formation, HPLC was used to monitor the reaction, which was found to be complete after 60 minutes with no detectable side products. google.com
In another study, the conversion of a Cys(Acm) peptide to its S-methoxycarbonylsulfenyl (Scm) derivative was monitored by RP-HPLC. The chromatograms clearly showed the starting Acm-protected peptide, a mixture of Acm and Scm protected peptides during the reaction, and the final Scm-modified product. nih.gov
Side reactions that can occur during Acm deprotection and subsequent steps include the formation of S-alkylated products, especially when using resins like Wang or Rink Amide, and the formation of pyroglutamate (B8496135) from N-terminal glutamine. peptide.com The presence of unprotected cysteine residues can also lead to the formation of homo- and heterodimers. mdpi.comresearchgate.net These impurities can often be separated and identified by HPLC, sometimes in conjunction with mass spectrometry.
Mass Spectrometry for Molecular Mass and Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of peptides and to elucidate their structure. It is often used in combination with HPLC (LC-MS) to provide comprehensive characterization of Cys(Acm) peptides and their reaction products. mdpi.comwaters.com
Several types of mass spectrometry are employed in the analysis of Cys(Acm) peptides:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is widely used for the rapid determination of the molecular weight of peptides. oup.comoup.com It is particularly useful for confirming the mass of the crude and purified peptide products. thermofisher.com For example, MALDI-TOF MS was used to identify the expected molecular ion peak of a cyclic peptide after Acm deprotection and disulfide bond formation. google.com
Fast Atom Bombardment Mass Spectrometry (FAB MS): Although less common now, FAB MS has been used to confirm the molecular weight of Cys(Acm)-containing peptides. For instance, the molecular weight of a synthesized hexadecapeptide was confirmed by FAB MS, showing the expected [M + H]+ ion. cas.cz
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is a highly accurate technique that provides precise molecular weight information, often to within a few parts per million (ppm). mdpi.commdpi.com This high accuracy allows for the confident identification of peptides and their modifications. HR-ESI-MS has been used to characterize complex peptide conjugates containing Cys(Acm). mdpi.commdpi.com
Table 2: Mass Spectrometry Data for Cys(Acm) Containing Peptides and Products
| Peptide/Product | Mass Spectrometry Technique | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| H-Thz-GALYR-Cys(Acm)-FG-NH₂ | LRMS | 1071.5 [M+H]⁺ | 1071.2 | nii.ac.jp |
| H-Cys-GALYR-Cys(Acm)-FG-NH₂ | LRMS | 1059.5 [M+H]⁺ | 1059.3 | nii.ac.jp |
| Hexadecapeptide II (disulfide product) | FAB MS | 1779.9 [M+H]⁺ | 1779.7 | cas.cz |
| IAc-DFLC(Acm)KKESEK-NH₂ | HR-ESI-MS | 1464.43 [M+H]⁺ | 1464.57 | mdpi.com |
| Boc-[Cys(Acm)¹]-Adrenomedullin(1-19)-SCH₂CH₂CO-ß-Ala-NH₂ | FAB MS | 2598.0 [M+H]⁺ | 2598.6 | oup.com |
Mass spectrometry is invaluable for identifying impurities and byproducts that may arise during the synthesis and manipulation of Cys(Acm) peptides. These can include deletion sequences, products of incomplete deprotection, or side-reaction products. gcms.cz
For example, during the deprotection of a Cys(Acm) test peptide with TFA/TIS, mass spectrometry was used to identify the presence of the desired deprotected peptide (Cys-SH) as well as the corresponding disulfide dimer. nih.gov In another case, during the synthesis of a farnesylated peptide, ESI-MS was used to identify a mixture of mono- and dialkylated products, even when only one equivalent of the alkylating agent was used. nih.gov
A notable side reaction observed during the iodine-mediated deprotection of a serine-rich Cys(Acm) peptide was an S→O shift of the Acm group, which was identified through a combination of mass spectrometry, amino acid analysis, and Edman sequencing. cas.cz
Spectroscopic Methods for Mechanistic and Structural Insights (e.g., UV-Vis for reaction monitoring)
While chromatography and mass spectrometry are the primary tools for analyzing Cys(Acm) peptides, other spectroscopic methods can provide additional insights. UV-Vis spectroscopy, for instance, can be used to monitor certain reactions. The disappearance of the iodine color during iodine-mediated Acm deprotection and cyclization can be followed visually or with a UV-Vis spectrophotometer to determine the reaction endpoint before quenching with a reducing agent like sodium thiosulfate.
Green Chemistry Principles in H Cys Acm Nh2 Synthesis and Application
Development and Evaluation of Sustainable Solvents in SPPS of Cys(Acm)-Containing Peptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production but has traditionally relied on hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.sergdiscovery.com These solvents are associated with significant environmental and health concerns, prompting a shift towards greener alternatives. gyrosproteintechnologies.com The ideal green solvent for SPPS should effectively dissolve reagents and amino acids, facilitate resin swelling, and be non-toxic and biodegradable. lu.sergdiscovery.comtandfonline.com
Triethyl phosphate (B84403) (TEP) has emerged as a promising green solvent for SPPS. tandfonline.comtandfonline.com It is a non-toxic, non-carcinogenic, and non-mutagenic compound that degrades into relatively harmless phosphoric acid and ethanol. tandfonline.comtandfonline.com TEP's low viscosity is advantageous for SPPS, as it allows for efficient penetration of the polymer matrix by reagents. tandfonline.comtandfonline.comtandfonline.com
Recent studies have demonstrated the successful use of TEP in the SPPS of various model peptides, including those containing Cys(Acm). tandfonline.comtandfonline.com For instance, the synthesis of the Acm-protected oxytocin (B344502), H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2, was carried out using TEP as the primary solvent. tandfonline.com Most Fmoc-amino acids and key coupling reagents are soluble in TEP. tandfonline.comresearchgate.net However, some, like Fmoc-Asn(Trt)-OH and Fmoc-Arg(Pbf)-OH, exhibit poor solubility but can be dissolved in TEP-NBP mixtures. tandfonline.comtandfonline.com The use of TEP with standard polystyrene resins at room temperature highlights its potential as a direct replacement for traditional solvents without the need for specialized resins or elevated temperatures. tandfonline.comresearchgate.net
Table 1: Physical Properties of TEP and Other Solvents Used in SPPS
| Solvent | Polarity | Viscosity (cP) | Boiling Point (°C) |
| TEP | Less Polar than DMF | Slightly > NMP | 215 |
| DMF | High | 0.92 | 153 |
| NMP | High | 1.67 | 202 |
| NBP | Aprotic | Higher than TEP | 243 |
| This table is compiled from data found in multiple sources. tandfonline.comtandfonline.comcsic.es |
N-Butylpyrrolidone (NBP) is another green solvent candidate that has shown considerable promise in SPPS. researchgate.net Structurally similar to NMP, NBP is non-toxic and potentially biodegradable. rgdiscovery.comcsic.es It has been successfully used as a replacement for DMF in the synthesis of various peptides, demonstrating comparable or even improved performance in reducing side reactions like racemization and aspartimide formation. csic.es NBP has been effective in synthesizing complex peptides and performs on par with DMF. lu.sergdiscovery.com
Aqueous solid-phase peptide synthesis (ASPPS) represents the ultimate goal in green peptide chemistry. researchgate.netresearchgate.net While challenging, significant strides have been made in using water as a solvent for SPPS. researchgate.netrsc.org For Cys(Acm)-containing peptides, aqueous synthesis can lead to lower epimerization rates compared to syntheses in organic solvents. csic.es However, side-chain protection for amino acids like cysteine remains necessary under aqueous conditions. rsc.org
Table 2: Comparison of Green Solvents in SPPS
| Solvent/System | Key Advantages | Challenges |
| TEP | Low toxicity, low viscosity, good solubility for most reagents, use with standard resins at RT. tandfonline.comtandfonline.comtandfonline.com | Poor solubility for some protected amino acids. tandfonline.comtandfonline.com |
| NBP | Non-toxic, biodegradable, reduces side reactions, performs well in complex syntheses. rgdiscovery.comcsic.es | Higher viscosity compared to TEP. tandfonline.com |
| Aqueous Media | Ultimate green solvent, can reduce epimerization. researchgate.netcsic.es | Requires side-chain protection, upscaling can be limited. rsc.orgcsic.es |
| This table synthesizes findings from various research articles. |
Environmentally Benign Acm Deprotection Reagents and Conditions
The acetamidomethyl (Acm) group is a widely used protecting group for the thiol side chain of cysteine. Its removal is a critical step in the synthesis of disulfide-containing peptides. Traditional methods for Acm deprotection often involve reagents like mercury(II) acetate (B1210297), which are highly toxic. peptide.comrsc.org
Iodine is a common reagent for the simultaneous deprotection of Cys(Acm) and formation of a disulfide bond. sigmaaldrich.comgoogle.comresearchgate.net However, excess iodine can lead to undesirable side reactions, such as the iodination of sensitive residues like tyrosine and tryptophan. researchgate.net Greener approaches focus on minimizing the use of hazardous reagents and developing milder, more selective deprotection conditions.
One sustainable approach involves the use of N-chlorosuccinimide (NCS) for on-resin Acm removal and disulfide bond formation. mdpi.com This method is fast, reliable, and can be performed under mild aqueous conditions. mdpi.com Importantly, NCS-mediated Acm removal can be achieved selectively in the presence of other cysteine protecting groups, allowing for the regioselective synthesis of multi-disulfide peptides. mdpi.com Other N-halosuccinimides, such as N-iodosuccinimide and N-bromosuccinimide, have also been employed for this purpose. mdpi.com
Palladium-based methods have also been explored for Acm deprotection under aqueous conditions, offering a less toxic alternative to mercury-based reagents. researchgate.net The development of such methods is crucial for producing complex peptides in an environmentally responsible manner.
Reduction of Waste and Energy Consumption in Cys(Acm) Chemistry
A major drawback of SPPS is the generation of large volumes of solvent waste, as each cycle of amino acid coupling and deprotection involves multiple washing steps. nih.govresearchgate.net Solvents constitute the vast majority of waste generated in peptide synthesis. acs.org
Innovations aimed at reducing waste include the development of "wash-free" SPPS protocols. nih.gov These methods eliminate the solvent-intensive washing steps by using volatile reagents that can be removed by evaporation. nih.gov Such processes have been shown to dramatically reduce solvent waste by up to 95% and significantly decrease the amount of base required. nih.gov
Energy consumption is another important consideration in green chemistry. acs.org Microwave-assisted SPPS has been shown to accelerate reaction times and improve efficiency, which can lead to reduced energy usage. csic.es The use of energy-efficient equipment is a key principle of green chemistry. ijpsjournal.com Furthermore, designing synthetic routes that minimize the number of steps, such as avoiding unnecessary derivatization and protection/deprotection steps, directly contributes to reducing both waste and energy consumption. acs.org The use of catalysts, particularly biocatalysts like enzymes, can also lead to more energy-efficient and less wasteful processes. acs.orgnih.gov
Challenges and Future Directions in S Acetamidomethyl Cysteine Research
Addressing Limitations in Acm Deprotection Efficiency and Selectivity for Complex Systems
The removal of the Acm group, while well-established, presents significant challenges, particularly in the context of complex, multi-cysteine peptides where regioselective disulfide bond formation is paramount. iris-biotech.deresearchgate.net Traditional deprotection methods often rely on heavy metals like mercury(II) or silver(I), which are toxic and can be difficult to remove completely from the final product. rsc.orgnih.govsigmaaldrich.com These methods can also lead to side reactions, such as the transfer of the Acm group to other nucleophilic residues like serine, threonine, glutamine, and tyrosine. ug.edu.pl
Furthermore, the harsh conditions required for some deprotection protocols, such as strong acids or prolonged reaction times, can compromise the integrity of the peptide backbone and sensitive amino acid side chains. rsc.orgmdpi.com For instance, while iodine is commonly used for simultaneous Acm removal and disulfide bond formation, its high reactivity can lead to undesired side reactions, including the formation of dehydroalanine (B155165) and iodinated adducts. nih.govmdpi.com This lack of selectivity becomes a major hurdle when synthesizing peptides with multiple disulfide bridges, where orthogonal protection strategies are essential. iris-biotech.de
Recent research has focused on developing milder and more selective deprotection methods. Palladium-based reagents have emerged as a promising alternative, allowing for rapid and efficient Acm removal under aqueous conditions. researchgate.netresearchgate.net Another innovative approach involves the use of N-chlorosuccinimide (NCS) for on-resin Acm deprotection and disulfide bond formation. mdpi.com This method offers the advantage of being fast and compatible with other cysteine protecting groups like trityl (Trt), enabling regioselective disulfide bond formation. mdpi.com Copper(II) salts in the presence of 1,2-aminothiols have also been shown to effectively deprotect Cys(Acm) under aerobic conditions. rsc.org
The development of "safety-catch" protecting groups, which are stable under standard synthesis conditions but can be activated for removal by a specific chemical transformation, represents another important direction. iris-biotech.de These strategies aim to provide greater control over the deprotection process, enhancing both efficiency and selectivity.
A comparative overview of various Acm deprotection methods is presented below:
| Deprotection Reagent/Method | Advantages | Limitations | Key Findings & Citations |
| Mercury(II) acetate (B1210297) (Hg(OAc)₂) | Effective for Acm removal. | Toxic, difficult to remove, can cause side reactions. rsc.orgnih.govresearchgate.net | Historically used but now largely superseded due to toxicity. bachem.comsigmaaldrich.com |
| Silver(I) salts (e.g., AgOTf, AgOAc) | Effective, can be used in acidic conditions. | Toxic, requires subsequent treatment with thiols to liberate the free cysteine. rsc.orgresearchgate.net | Used in the synthesis of proteins like chemokine CCL27 and EPO. rsc.orgrsc.org |
| Iodine (I₂) | Simultaneous deprotection and disulfide bond formation. | High reactivity can lead to side reactions and lack of selectivity. nih.govmdpi.com | Commonly used but requires careful optimization for each peptide. mdpi.compeptide.com |
| Palladium(II) complexes (e.g., PdCl₂, [Pd(allyl)Cl]₂) | Rapid, efficient, occurs in aqueous medium. | Can be sensitive to other reagents present in the reaction mixture. | Enables one-pot ligation, desulfurization, and Acm deprotection. researchgate.netresearchgate.net |
| N-Chlorosuccinimide (NCS) | Fast, on-resin deprotection, compatible with other protecting groups. mdpi.com | Requires careful control of reaction conditions to avoid side reactions. | Successfully used in the synthesis of α-conotoxin SI. mdpi.com |
| Copper(II) sulfate (B86663) (CuSO₄) / 1,2-aminothiols | Mild, aerobic conditions. | Mechanistic details and substrate scope are still under investigation. | A newer method with potential for one-pot disulfide bridging. researchgate.netrsc.org |
Design and Synthesis of Advanced Acm Analogues with Tunable Lability and Specificity
To overcome the limitations of the traditional Acm group, researchers are actively designing and synthesizing novel analogues with improved properties. The goal is to develop protecting groups that offer "tunable lability," meaning their stability can be precisely controlled to allow for selective removal under specific, mild conditions. researchgate.net This is crucial for the synthesis of complex peptides with multiple disulfide bonds, where sequential and regioselective deprotection is required. iris-biotech.de
One strategy involves modifying the acetamidomethyl scaffold to alter its electronic properties and, consequently, its susceptibility to cleavage. For example, the phenylacetylaminomethyl (Phacm) group has been shown to provide cleaner crude peptides than Acm in some cases and can be removed enzymatically, offering an orthogonal deprotection strategy. iris-biotech.decsic.es
Another approach focuses on creating "safety-catch" protecting groups. These groups are stable throughout the peptide synthesis but can be "activated" by a specific chemical reaction, rendering them labile to a secondary set of mild conditions. iris-biotech.de An example is the 4,4′-dimethylsulfinylbenzhydryl (Msbh) group, which is stable to both Boc and Fmoc synthesis conditions but becomes acid-labile after reduction of the sulfoxide (B87167) to a sulfide. iris-biotech.de
The development of thiol-labile protecting groups based on scaffolds like pyridazinedione (PD) also represents a promising avenue. rsc.org These groups can be removed under mild conditions using thiols, which is advantageous for biological applications.
The table below summarizes some advanced Acm analogues and other novel cysteine protecting groups:
| Protecting Group | Key Feature | Deprotection Conditions | Significance & Citations |
| Phenylacetylaminomethyl (Phacm) | Enzymatically removable. | Penicillin G acylase (PGA). | Provides an orthogonal deprotection strategy. iris-biotech.decsic.es |
| 4,4′-Dimethylsulfinylbenzhydryl (Msbh) | Safety-catch mechanism. | Reduction of sulfoxide followed by acid treatment (TFA). | Allows for selective deprotection and is stable to common protecting groups. iris-biotech.de |
| Pyridazinedione (PD) scaffold | Thiol-labile. | Thiol-containing reagents. | Compatible with SPPS and offers mild deprotection. rsc.org |
| Cyanopyridiniumylides (CyPY) | Masks aspartic acid side chains. | Mild acid treatment. | Prevents aspartimide formation and is compatible with Cys(Acm). rsc.org |
The design of these advanced analogues is often guided by a deeper understanding of the mechanisms of acid lability and carbocation stability. researchgate.net By fine-tuning the steric and electronic properties of the protecting group, researchers can achieve a desired level of stability and reactivity. researchgate.net
Integration of Cys(Acm) Chemistry with Automated and High-Throughput Synthesis Platforms
The increasing demand for synthetic peptides in drug discovery and other biomedical applications has driven the development of automated and high-throughput synthesis platforms. biotage.comnih.gov The integration of Cys(Acm) chemistry into these automated workflows is crucial for the efficient production of complex, disulfide-containing peptides. biotage.comadventchembio.com
Automated peptide synthesizers, which perform the repetitive steps of amino acid coupling and deprotection, can significantly accelerate the synthesis process. nih.gov The stability of the Acm group to the standard conditions of both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) makes it well-suited for use in these automated systems. bachem.comnih.gov This allows for the synthesis of Acm-protected peptide chains that can be subsequently purified before the critical and often challenging steps of deprotection and disulfide bond formation. bachem.com
High-throughput synthesis often involves the parallel synthesis of peptide libraries for screening purposes. adventchembio.com The predictable and robust nature of Cys(Acm) chemistry is advantageous in this context, as it allows for the reliable synthesis of libraries containing defined cysteine motifs. adventchembio.com The use of Fmoc-Cys(Acm)-OH as a building block in automated SPPS enables the creation of peptides with protected cysteine residues, preventing random oxidation and ensuring the structural integrity of the synthesized molecules. adventchembio.com
However, challenges remain in fully integrating the deprotection and cyclization steps into a seamless automated workflow. While on-resin deprotection methods, such as the NCS-mediated approach, are promising, they require careful optimization to ensure high yields and purity across a diverse range of peptide sequences. mdpi.com The development of robust and universally applicable automated protocols for the regioselective formation of multiple disulfide bonds remains an active area of research.
The table below highlights the compatibility and challenges of Cys(Acm) in automated synthesis:
| Synthesis Platform | Role of Cys(Acm) | Advantages | Challenges & Future Directions |
| Automated Peptide Synthesizers | Stable building block (Fmoc-Cys(Acm)-OH). | Stability to SPPS conditions allows for synthesis of protected peptides. bachem.com | Automation of the deprotection and disulfide bond formation steps. nih.gov |
| High-Throughput Synthesis | Enables creation of peptide libraries with defined cysteine motifs. adventchembio.com | Prevents random oxidation, ensuring structural integrity for screening. adventchembio.com | Developing universal and reliable on-resin cyclization protocols. mdpi.combiotage.com |
Future advancements in this area will likely involve the development of novel resins, linkers, and deprotection cocktails that are specifically designed for automated and high-throughput applications. The combination of innovative protecting group strategies with advanced automation technologies will be key to unlocking the full potential of synthetic peptide chemistry.
Exploration of Novel Applications beyond Peptide and Protein Synthesis (e.g., material science precursors)
While the primary application of H-Cys(Acm)-NH2 and its derivatives has been in the realm of peptide and protein synthesis, the unique chemical properties of the protected cysteine moiety open up possibilities for its use in other scientific fields, most notably material science. The ability to control the presentation and subsequent deprotection of thiol groups can be harnessed to create novel functional materials.
The thiol group of cysteine is known for its ability to form strong bonds with gold and other metal surfaces. By incorporating Cys(Acm) into self-assembling molecules, it is possible to create ordered structures on surfaces. Subsequent deprotection of the Acm group would then expose the reactive thiol groups, which can be used for further functionalization, such as the attachment of bioactive molecules or the creation of specific binding sites. This could lead to the development of advanced biosensors, biocompatible coatings for medical implants, and novel platforms for studying cell-surface interactions.
Furthermore, the ability to form disulfide bonds can be utilized as a cross-linking mechanism in the synthesis of novel polymers and hydrogels. By incorporating Cys(Acm) into polymer chains, the cross-linking process can be precisely controlled by triggering the deprotection of the Acm group and subsequent oxidation to form disulfide bonds. This could lead to the creation of "smart" materials that can change their properties, such as stiffness or permeability, in response to specific chemical or biological stimuli. Such materials could have applications in drug delivery, tissue engineering, and soft robotics.
The development of peptides and their use in creating new materials is an emerging area of research. acs.org The principles of peptide self-assembly, guided by specific amino acid sequences, can be used to construct nanoscale structures with defined architectures. The inclusion of Cys(Acm) in these self-assembling peptides provides a powerful tool for introducing covalent cross-links, thereby enhancing the stability and functionality of the resulting nanomaterials.
The table below outlines potential novel applications of Cys(Acm) chemistry:
| Application Area | Concept | Potential Impact |
| Biosensors | Controlled functionalization of sensor surfaces with exposed thiols. | Increased sensitivity and specificity for detecting biomolecules. |
| Biocompatible Coatings | Creation of functionalized surfaces on medical implants. | Improved biocompatibility and reduced risk of rejection. |
| "Smart" Hydrogels | Stimuli-responsive cross-linking via disulfide bond formation. | Controlled release of drugs, scaffolds for tissue engineering. |
| Nanomaterials | Covalent stabilization of self-assembled peptide nanostructures. | Development of robust and functional nanoscale devices. |
While these applications are still in the exploratory phase, they highlight the potential of Cys(Acm) chemistry to contribute to advancements beyond its traditional role in peptide synthesis.
Computational Approaches for Predicting Reactivity and Optimizing Protocols in Cys(Acm) Chemistry
Computational chemistry is emerging as a powerful tool to address the challenges in Cys(Acm) chemistry by providing insights into reactivity and guiding the optimization of experimental protocols. nih.govnih.gov By modeling the electronic structure and reaction pathways, computational methods can help predict the lability of different protecting groups, identify potential side reactions, and design more efficient deprotection strategies.
In the context of Acm deprotection, computational studies can be used to investigate the reaction mechanisms of different deprotection reagents. researchgate.net By calculating the activation energies for various pathways, researchers can understand why certain reagents are more effective or selective than others. acs.org This knowledge can then be used to design new reagents or optimize reaction conditions to favor the desired deprotection pathway while minimizing side reactions. For example, density functional theory (DFT) calculations have been used to investigate the acid lability of various cysteine protecting groups, providing a theoretical basis for their observed reactivity. researchgate.netacs.org
Machine learning algorithms, trained on large datasets of experimental reactivity data, are also showing promise in predicting the outcome of chemical reactions. nih.govarxiv.org A sequence-based prediction model for cysteine reactivity, for instance, could help chemists anticipate potential difficulties in synthesizing a particular peptide and choose the most appropriate protecting group strategy from the outset. researchgate.net
The table below summarizes the role of computational approaches in Cys(Acm) chemistry:
| Computational Method | Application in Cys(Acm) Chemistry | Potential Impact |
| Quantum Mechanics (QM) | Calculating reaction energies and transition states for deprotection pathways. nih.gov | Understanding reaction mechanisms and designing more efficient reagents. acs.org |
| Molecular Dynamics (MD) | Simulating the conformational dynamics of peptides and the influence of the local environment on cysteine reactivity. acs.org | Predicting pKa values and identifying residues prone to side reactions. nih.gov |
| Machine Learning (ML) | Developing predictive models for cysteine reactivity based on sequence or structural features. nih.govresearchgate.net | Guiding the selection of protecting groups and optimizing synthesis protocols. arxiv.org |
The integration of computational and experimental approaches holds great promise for advancing Cys(Acm) chemistry. By combining theoretical predictions with empirical validation, researchers can accelerate the development of new protecting groups, optimize reaction protocols, and ultimately enable the synthesis of increasingly complex and challenging peptide and protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
